4-(Pyridin-4-ylmethoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-10-7-14-6-3-11(10)15-8-9-1-4-13-5-2-9/h1-7H,8,12H2 |
InChI Key |
OINUJHANCDTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 4 Ylmethoxy Pyridin 3 Amine and Analogues
Retrosynthetic Analysis of the 4-(Pyridin-4-ylmethoxy)pyridin-3-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, identifies the central ether linkage as the most logical point for disconnection. This primary disconnection (Path A) yields two key synthons: a 3-amino-4-hydroxypyridine (B189613) equivalent and a 4-(halomethyl)pyridine. Alternatively, the disconnection can be approached to yield a 3-amino-4-halopyridine and 4-pyridinemethanol (B147518) (Path B).
Further disconnection of the 3-aminopyridine (B143674) synthon reveals the need for a method to introduce an amino group at the C-3 position of a pyridine (B92270) ring, often starting from a corresponding nitropyridine derivative which can be subsequently reduced. Similarly, the 4-pyridinemethanol synthon can be traced back to more readily available starting materials such as 4-pyridinecarboxylic acid or its esters. This analysis outlines the principal challenges: regioselective functionalization of the pyridine rings and the efficient formation of the ether linkage.
Classical and Modern Approaches for Pyridin-3-amine Functionalization
The functionalization of the pyridine ring to introduce the requisite 3-amino group is a critical aspect of the total synthesis.
The introduction of an amino group onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, several strategies exist.
Nucleophilic Aromatic Substitution (SNAr): A common and effective method involves the reaction of a halopyridine, such as a 2- or 4-halopyridine, with an amine source. google.com For the synthesis of 3-aminopyridines, this would typically involve a starting material like 3-amino-2-chloropyridine (B31603) to introduce a different nucleophile, or reacting a 3-halopyridine with an aminating agent, although this is less common for the 3-position compared to the 2- and 4-positions.
Reduction of Nitropyridines: The most prevalent method for synthesizing aminopyridines involves the nitration of a pyridine ring followed by the reduction of the nitro group. The regioselectivity of nitration can be controlled by the existing substituents on the ring. The resulting nitropyridine is then reduced to the amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
Modern Amination Methods: Contemporary organic synthesis has introduced novel reagents and catalytic systems for C-H amination. nih.gov For instance, methods involving heterocyclic phosphonium (B103445) salts can be used to aminate pyridines with high regioselectivity. nih.gov Another approach uses specially designed polyfunctional reagents that can selectively aminate the C-2 position after activating the pyridine nitrogen. galchimia.com While often specific for the 2- or 4-position, these modern techniques highlight the ongoing development of pyridine functionalization. nih.govgalchimia.com The classic Chichibabin reaction, which uses sodium amide to directly aminate pyridines, is generally selective for the 2- and 4-positions and thus less applicable for 3-aminopyridine synthesis. google.com
Table 1: Comparison of General Pyridine Amination Strategies
| Method | Typical Position | Reagents/Conditions | Advantages | Limitations |
| SNAr | 2- or 4- | Halopyridine, Amine/Ammonia | Good yields for activated substrates | Requires pre-functionalized halide |
| Nitration/Reduction | Varies with substituents | HNO₃/H₂SO₄ then H₂/Pd-C, Fe/HCl | Widely applicable, uses simple reagents | Nitration can yield mixtures of isomers |
| Phosphonium Salts | 4- | Triphenylphosphine (B44618), Azide Source | High regioselectivity for C-4, C-H functionalization nih.gov | Multi-step process nih.gov |
| Chichibabin Reaction | 2- or 4- | NaNH₂ | Direct C-H amination | Harsh conditions, poor regioselectivity for substituted pyridines google.com |
The formation of the ether linkage is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. youtube.com This involves reacting an alkoxide with a suitable organohalide. In the context of the target molecule, this translates to two primary routes:
Reacting the sodium or potassium salt of 4-pyridinemethanol (the nucleophile) with a 3-amino-4-halopyridine (the electrophile).
Reacting the sodium or potassium salt of a 3-amino-4-hydroxypyridine with a 4-(halomethyl)pyridine.
The choice between these routes depends on the availability and reactivity of the precursors. The Williamson synthesis is effective, particularly when using a primary halide like 4-(halomethyl)pyridine, as it minimizes competing elimination reactions. youtube.com
Synthesis of the Pyridin-4-ylmethoxy Moiety
The preparation of the 4-pyridinemethanol portion of the molecule is a key step, for which several reliable methods have been developed.
4-Pyridinemethanol is commonly synthesized by the reduction of a carbonyl group at the 4-position of the pyridine ring.
Reduction of Pyridine-4-carboxylic Acid Esters: A widely used method is the reduction of esters like methyl 4-picolinate or ethyl isonicotinate (B8489971). google.comgoogle.com Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF are highly effective. chemicalbook.com Milder and more selective reducing systems, such as sodium borohydride (B1222165) in the presence of lithium chloride, have also been successfully employed, offering a safer and more economical alternative. google.com
Electrocatalytic Reduction: A greener approach involves the electrocatalytic reduction of ethyl isonicotinate in an acidic aqueous medium. google.com This method avoids the need for strong chemical reducing agents and expensive transition metal catalysts, operating under mild conditions of room temperature and atmospheric pressure. google.com
Oxidation of 4-Picoline: An alternative route starts from the oxidation of 4-methylpyridine (B42270) (4-picoline) to 4-pyridinecarboxaldehyde, which is then subsequently reduced to 4-pyridinemethanol. The oxidation can be performed in the vapor phase using a catalyst, such as a V-K-O system. tandfonline.com The resulting aldehyde can be reduced using standard reducing agents like sodium borohydride.
Table 2: Selected Synthetic Routes to 4-Pyridinemethanol
| Starting Material | Reagent(s) | Key Conditions | Yield | Reference |
| Methyl 2-aminoisonicotinate | Lithium aluminum hydride | Anhydrous THF, reflux | 73% | chemicalbook.com |
| Methyl 4-picolinate | Sodium borohydride, Lithium chloride | THF, reflux | High | google.com |
| Ethyl isonicotinate | Electrocatalytic hydrogenation | Acidic aqueous solution, constant current | 73% | google.com |
| 4-Pyridinemethanol | V-K-O Catalyst | Vapor phase, 375°C | 80% (selectivity for aldehyde) | tandfonline.com |
The final key step is the coupling of the two pyridine fragments to form the ether bond. As established, the Williamson ether synthesis is the most direct method. The reaction involves deprotonating the hydroxyl group of either 4-pyridinemethanol or a 4-hydroxypyridine (B47283) derivative with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from the other pyridine fragment in an SN2 reaction. youtube.com
While less common for this specific transformation, modern cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, have revolutionized the formation of C-N and C-O bonds. These palladium-catalyzed reactions can often proceed under milder conditions and with greater functional group tolerance than classical methods. Although more frequently applied to aryl halides, their adaptation to heteroaromatic systems is an area of active research and could provide an alternative route for the ether linkage formation.
Analogous Synthetic Routes and Precedents from Related Compounds
The synthesis of the target molecule can be guided by established methods for preparing structurally similar compounds, particularly those featuring aniline (B41778), pyridine, and pyrimidine (B1678525) cores linked by an ether bridge.
Synthesis of 4-(Pyridin-4-ylmethoxy)aniline (B1314274) Derivatives
The synthesis of aniline derivatives bearing a pyridylmethoxy group provides a close template for constructing the target compound. A common strategy is the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) with a pyridyl halide. For instance, the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline, a related complex aniline derivative, was achieved by reacting 4-aminophenol (B1666318) with 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) in the presence of a base like potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (B95107) (THF). acs.org This nucleophilic aromatic substitution (SNAr) reaction proceeds efficiently to form the desired ether linkage.
A similar approach can be envisioned for simpler 4-(pyridin-4-ylmethoxy)aniline derivatives, where 4-aminophenol is reacted with 4-(chloromethyl)pyridine (B78701) or a related electrophile. The reaction conditions, including the choice of base and solvent, are critical for optimizing the yield and minimizing side reactions.
Table 1: Examples of Reagents for Williamson Ether Synthesis of Aniline Derivatives
| Phenol Derivative | Pyridyl/Quinazolinyl Halide | Base | Solvent |
| 4-Aminophenol | 4-Chloro-7-methoxy-6-nitroquinazoline | Potassium tert-butoxide | THF |
| 4-Hydroxyphenol | 2-Chloropyridine | Sodium Hydride | DMF |
| 3-Nitrophenol | 4-(Bromomethyl)pyridine hydrobromide | Potassium Carbonate | Acetone |
Synthetic Pathways for Related Pyridine and Pyrimidine Ether-Linked Amines
The construction of ether-linked bi-heterocyclic systems, such as those containing pyridine and pyrimidine rings, often employs nucleophilic substitution reactions. The Williamson ether synthesis and the Mitsunobu reaction are two of the most versatile methods. wikipedia.orgmasterorganicchemistry.com
The Williamson ether synthesis, in this context, would involve the reaction of a hydroxypyridine or hydroxypyrimidine with a haloalkyl-substituted pyridine or pyrimidine in the presence of a base. wikipedia.org The choice of a non-protic solvent like DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates. masterorganicchemistry.com
The Mitsunobu reaction offers an alternative under milder, neutral conditions. organic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the coupling of an alcohol with a pronucleophile. organic-chemistry.orgnih.gov For the synthesis of pyridine or pyrimidine ether-linked amines, a hydroxypyridine/pyrimidine could be reacted with a pyridyl/pyrimidinyl-methanol derivative. A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol carbon, which is crucial for stereoselective synthesis. nih.gov
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing C-O bonds in complex molecules, offering an alternative to traditional methods. masterorganicchemistry.com
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
The synthesis of this compound would likely proceed via a two-step sequence: formation of the ether linkage followed by introduction or unmasking of the amino group. The key ether formation step can be optimized by carefully selecting the reaction conditions.
Williamson Ether Synthesis Optimization:
The reaction of 3-nitro-4-hydroxypyridine with 4-(chloromethyl)pyridine would be a plausible route. Key parameters for optimization include:
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to deprotonate the hydroxypyridine. The choice of base can significantly impact the reaction rate and the formation of byproducts. masterorganicchemistry.com
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the resulting alkoxide. masterorganicchemistry.com
Temperature: The reaction temperature can be varied to balance the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to undesired side reactions.
Mitsunobu Reaction Optimization:
Alternatively, the Mitsunobu reaction between 3-nitropyridin-4-ol and (pyridin-4-yl)methanol offers a milder approach. Optimization would focus on:
Reagents: While DEAD and PPh₃ are standard, other azodicarboxylates and phosphines can be screened to improve yields and facilitate purification. organic-chemistry.org For instance, using polymer-supported triphenylphosphine (PS-PPh₃) can simplify the removal of the phosphine oxide byproduct. beilstein-journals.org
Solvent: Anhydrous THF is a common solvent for Mitsunobu reactions.
Order of Addition: The order and rate of addition of the reagents can be critical to prevent the formation of undesired byproducts.
Following the ether formation, the nitro group can be reduced to the desired 3-amino group using standard reducing agents like tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation.
Table 2: Potential Optimization Parameters for the Synthesis of this compound via Williamson Ether Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Increased reactivity with stronger bases, but potential for side reactions. |
| Solvent | Acetone | DMF | THF | Enhanced reaction rates in more polar aprotic solvents. |
| Temperature | Room Temp | 50 °C | 80 °C | Faster reaction at higher temperatures, but risk of decomposition. |
| Leaving Group on Pyridylmethyl | -Cl | -Br | -OTs | Increased reactivity down the series I > Br > Cl > OTs. |
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of chirality into analogues of this compound can be achieved through several stereoselective strategies. These approaches are crucial for developing compounds with specific biological activities, as different enantiomers can exhibit distinct pharmacological profiles.
One common strategy involves the use of a chiral starting material. For example, if a chiral (pyridin-4-yl)methanol derivative is used, its stereocenter can be incorporated into the final molecule. The Mitsunobu reaction is particularly well-suited for this, as it proceeds with a predictable inversion of stereochemistry at the chiral alcohol center, allowing for the synthesis of the opposite enantiomer of the ether. nih.gov
Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the pyridine or aniline core to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be removed.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable prochiral precursor could establish a chiral center in the pyridylmethoxy moiety.
Finally, enzymatic resolutions can be employed to separate a racemic mixture of a chiral intermediate or the final product. Enzymes often exhibit high stereoselectivity, providing a clean method to obtain enantiomerically pure compounds.
Table 3: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Straightforward, predictable stereochemistry. | Limited to the availability of suitable chiral precursors. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | High levels of stereocontrol can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Highly efficient and atom-economical. | Development of a suitable catalyst can be challenging. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | High enantiomeric purity can be obtained. | Maximum theoretical yield is 50% for one enantiomer. |
Advanced Spectroscopic and Structural Characterization of 4 Pyridin 4 Ylmethoxy Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular framework of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine by providing information about the chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by the electron density of their surroundings. For the aminopyridine ring, protons ortho and para to the amino group are expected to appear at higher fields (lower ppm) due to the electron-donating nature of the amine. Conversely, protons on the pyridylmethoxy ring will be influenced by the electronegative oxygen and the pyridine (B92270) nitrogen. The methylene (B1212753) protons of the ether linkage (-O-CH₂-) would likely present as a distinct singlet.
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of the carbon atoms. Carbons bonded to electronegative atoms like nitrogen and oxygen will be deshielded and appear at lower fields (higher ppm). The carbon atoms of the two pyridine rings would exhibit distinct signals based on their position relative to the nitrogen atom and the substituents. For instance, in aminopyrimidines, which share structural similarities, primary amines at the 4-position have been noted to cause room-temperature line broadening in both ¹H and ¹³C NMR spectra due to the presence of rotamers. researchgate.net This phenomenon could potentially be observed in this compound as well.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridin-3-amine H-2 | ~ 7.8 - 8.2 | s |
| Pyridin-3-amine H-5 | ~ 6.8 - 7.2 | d |
| Pyridin-3-amine H-6 | ~ 7.9 - 8.3 | d |
| Methylene (-O-CH₂-) | ~ 5.0 - 5.5 | s |
| Pyridin-4-yl H-2, H-6 | ~ 8.5 - 8.7 | d |
| Pyridin-4-yl H-3, H-5 | ~ 7.2 - 7.4 | d |
| Amine (-NH₂) | Broad singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridin-3-amine C-2 | ~ 140 - 145 |
| Pyridin-3-amine C-3 | ~ 135 - 140 |
| Pyridin-3-amine C-4 | ~ 150 - 155 |
| Pyridin-3-amine C-5 | ~ 115 - 120 |
| Pyridin-3-amine C-6 | ~ 145 - 150 |
| Methylene (-O-CH₂-) | ~ 65 - 70 |
| Pyridin-4-yl C-2, C-6 | ~ 150 - 155 |
| Pyridin-4-yl C-3, C-5 | ~ 120 - 125 |
| Pyridin-4-yl C-4 | ~ 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for deducing its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the compound.
The fragmentation of ethers in mass spectrometry often involves cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) or cleavage of the C-O bond. libretexts.orgwhitman.edu For this compound, a prominent fragmentation pathway would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the aminopyridinyl and pyridylmethoxy moieties. The stability of the resulting fragments, particularly those containing the aromatic pyridine rings, will dictate the major peaks observed in the spectrum. acs.org The presence of an odd number of nitrogen atoms in the molecule means the molecular ion peak will have an odd nominal mass, a helpful diagnostic feature for amines. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure | m/z Value |
| [M]⁺ | C₁₁H₁₁N₃O⁺ | 201.09 |
| [M - C₅H₄N-CH₂]⁺ | C₅H₅N₂O⁺ | 109.04 |
| [C₅H₄N-CH₂]⁺ | C₆H₆N⁺ | 92.05 |
| [C₅H₅N₂]⁺ | C₅H₅N₂⁺ | 93.05 |
Note: m/z values are for the most abundant isotope.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different bonds.
Key expected absorptions include:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com
C-O-C Stretching: The ether linkage will exhibit a characteristic C-O-C stretching vibration, usually in the range of 1250-1000 cm⁻¹.
Aromatic C=C and C=N Stretching: The pyridine rings will show several absorption bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretching will appear just below 3000 cm⁻¹. libretexts.orgvscht.cz
N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com
The presence of hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the N-H stretching bands. researchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |
| Ether (-O-) | C-O-C Stretch | 1250 - 1000 |
| Aromatic Ring | C=C, C=N Stretch | 1600 - 1400 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Methylene (-CH₂-) | C-H Stretch | < 3000 |
X-ray Crystallography for Solid-State Structure Determination of Analogues and Related Compounds
While a crystal structure for this compound itself may not be readily available, X-ray crystallography studies on analogous and related compounds provide invaluable insights into its likely solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For instance, crystal structures of bipyridine derivatives reveal that the conformation can be influenced by the nature of the metal coordination or intermolecular forces like hydrogen bonding. nih.govnih.govwikipedia.org In the solid state, molecules of this compound would likely be arranged to maximize stabilizing interactions such as hydrogen bonding between the amine group of one molecule and the pyridine nitrogen or ether oxygen of another. Pi-stacking interactions between the aromatic pyridine rings are also a common feature in the crystal packing of such compounds. researchgate.net
Analysis of Tautomeric Forms in Pyridine Systems (e.g., pyridin-4-ol/pyridin-4-one)
The concept of tautomerism is crucial for understanding the chemistry of pyridine derivatives. A relevant example is the equilibrium between pyridin-4-ol and its tautomer, pyridin-4-one. wikipedia.orgresearchgate.net In solution and the solid state, the pyridone form is generally favored due to factors like intermolecular hydrogen bonding and greater resonance stabilization. stackexchange.comchemtube3d.com However, in the gas phase, the hydroxypyridine tautomer can be more dominant. wikipedia.orgwayne.edu This tautomeric equilibrium is influenced by the solvent, temperature, and the electronic nature of other substituents on the ring. stackexchange.comnih.gov While this compound does not have a hydroxyl group that can directly participate in this type of keto-enol tautomerism, the aminopyridine moiety can exhibit imine-enamine tautomerism, although the aromatic amine form is overwhelmingly favored. Understanding these principles provides a broader context for the potential reactivity and interactions of the title compound.
Computational Chemistry and Molecular Modeling Studies of 4 Pyridin 4 Ylmethoxy Pyridin 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For compounds like 4-(Pyridin-4-ylmethoxy)pyridin-3-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G+(d,p), can determine optimized molecular geometry and predict various electronic and spectroscopic characteristics. nih.govias.ac.inresearchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it helps to quantify the chemical reactivity and kinetic stability of the molecule. sciensage.info A smaller gap generally implies higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which illustrate the charge distribution across the molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sciensage.info These maps are invaluable for understanding potential sites for intermolecular interactions, such as hydrogen bonding.
DFT calculations are also instrumental in predicting spectroscopic properties. By computing vibrational frequencies, researchers can simulate the infrared (IR) spectrum of a molecule. aps.org Comparing these simulated spectra with experimental data helps to confirm the molecular structure and the accuracy of the computational model. sciensage.infoaps.org Similarly, Gauge-Including Atomic Orbital (GIAO) methods within DFT are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing further structural validation. researchgate.net While specific DFT data for this compound is not broadly published, the established methodologies applied to similar pyridine (B92270) and pyrimidine (B1678525) derivatives provide a clear framework for how its properties would be computationally assessed. nih.govsciensage.inforesearchgate.net
Illustrative Table of DFT-Derived Properties for a Pyridine Derivative This table demonstrates typical output from DFT calculations on a related heterocyclic compound.
| Calculated Property | Description | Typical Predicted Value/Observation |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |
| MESP Analysis | Identifies electron-rich sites (e.g., near pyridine nitrogen) and electron-deficient sites. | Negative potential around N atoms, positive potential around amine hydrogens. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules over time, which is essential for understanding how a flexible ligand like this compound might behave in a biological environment, such as near a protein target. nih.gov These simulations model the movements of atoms and molecules, allowing for a thorough exploration of the conformational landscape—the range of shapes a molecule can adopt. youtube.com Understanding the accessible conformations is crucial, as the biologically active conformation may not be the lowest energy state. youtube.com
MD simulations are particularly powerful when used to study ligand-target interactions. acs.org By placing the ligand in the binding site of a protein, MD can reveal the stability of the complex and the key interactions that maintain binding. nih.govacs.org Studies on related pyridine-based kinase inhibitors have successfully used MD to confirm that the ligand remains stably in the binding pocket and to identify crucial hydrogen bonds and hydrophobic interactions. acs.orgnih.gov
For instance, in a study of a related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold targeting Lysine Specific Demethylase 1 (LSD1), docking and molecular dynamics studies revealed specific binding interactions. nih.gov The protonated amine of the piperidine (B6355638) ring formed hydrogen bonds and electrostatic interactions with a key aspartate residue (Asp555) in the active site. nih.gov The pyridine core itself was found to engage in favorable hydrophobic and electrostatic interactions with residues like Tyr761 and Ala539. nih.gov These findings suggest that the pyridin-4-ylmethoxy moiety of the title compound would likely engage in similar hydrophobic interactions, while the pyridine and amine groups could serve as key hydrogen bond donors and acceptors.
Table of Potential Ligand-Target Interactions for a Pyridyl-Methoxy-Amine Scaffold (Based on findings for analogous compounds targeting protein kinases and demethylases)
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in Target Protein |
|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen, Amine Group (-NH2) | Hinge region residues (e.g., Asp, Glu, Ser) |
| Hydrophobic Interactions | Pyridine Rings, Methoxy (B1213986) Linker | Alanine, Valine, Leucine, Phenylalanine |
| π-π Stacking | Pyridine Rings | Phenylalanine, Tyrosine, Histidine |
| Electrostatic Interactions | Protonated Pyridine or Amine | Aspartic Acid, Glutamic Acid |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including DFT, are fundamental tools for elucidating the mechanisms of chemical reactions. nih.govrsc.org These methods allow chemists to map out entire reaction pathways, calculate the energies of transition states and intermediates, and ultimately predict the feasibility and outcome of a reaction before it is attempted in the lab. rsc.orgrsc.org This predictive power accelerates the development of new synthetic methodologies and the optimization of reaction conditions. rsc.orgacs.org
For a molecule like this compound, quantum chemical calculations could be used to explore its synthesis. For example, the key ether linkage is often formed via a nucleophilic substitution reaction (e.g., a Williamson ether synthesis). Calculations could model this process, determining the activation energy barrier and helping to select the optimal solvent and base.
Furthermore, computational methods like the Artificial Force Induced Reaction (AFIR) method can be used to explore all potential reaction pathways from a set of reactants, which can lead to the discovery of entirely new reactions or explain the formation of unexpected side products. rsc.org For example, calculations on pyridine derivatives have been used to understand complex multi-component reactions, successfully predicting whether a reaction would proceed and even guiding the modification of substrates to yield stable products. nih.gov Such an approach could be used to computationally explore the reactivity of the amine and pyridine groups on the title compound, predicting its behavior in various chemical transformations. acs.org
Predictive Modeling of Biological Activity and Drug-Like Properties (e.g., ADMET properties)
In modern drug discovery, predicting a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is a critical early-stage step. nih.govnih.gov These in silico predictions help to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity, saving significant time and resources. royalsocietypublishing.orggrafiati.com
Various computational tools and web servers, such as pkCSM and SwissADME, are used to predict the ADMET profile of a drug candidate based on its chemical structure. nih.govmdpi.com These models are often built using Quantitative Structure-Activity Relationship (QSAR) methods, which correlate structural or physicochemical features of molecules with their experimental properties. nih.govnih.gov For this compound, such models would predict properties like its solubility, cell permeability (e.g., Caco-2), plasma protein binding, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP) isoforms. nih.govmdpi.com
Predictive models are also used to estimate biological activity. Machine learning approaches, sometimes using features derived from molecular dynamics simulations, can predict the potency of a compound against a specific target. biorxiv.org Studies on sulfonamide derivatives containing pyridine have shown that in silico predictions can successfully identify candidates with promising biological activity, which are then confirmed by in vitro assays. nih.gov
Illustrative Predicted ADMET Profile for a Pyridine-Based Drug Candidate This table represents typical parameters evaluated during in silico screening. Values are for illustrative purposes based on similar published compounds. nih.govmdpi.com
| ADMET Parameter | Predicted Property/Risk | Implication for Drug Development |
|---|---|---|
| Aqueous Solubility | Moderately Soluble | Acceptable for potential oral administration. |
| Caco-2 Permeability | High | Indicates good potential for absorption from the gut. |
| Intestinal Absorption (Human) | >90% | High likelihood of being well-absorbed orally. |
| Plasma Protein Binding (PPB) | High (>90%) | May affect the free concentration of the drug available to act on the target. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this common enzyme. |
| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity. |
| AMES Toxicity | Non-mutagenic | Lower risk of being a carcinogen. |
| Max Tolerated Dose (Human) | Low to Moderate | Provides an early estimate for initial safety studies. |
Ligand-Based and Structure-Based Drug Design Principles Applied to the Pyridyl-Methoxy-Amine Scaffold
The pyridyl-methoxy-amine scaffold is a prime example of a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comfrontiersin.org Both ligand-based and structure-based drug design strategies are employed to leverage this scaffold for the development of new therapeutic agents. researchgate.netnih.gov
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, which is often determined by X-ray crystallography. rroij.com Molecular docking is a key SBDD technique where the compound is computationally placed into the protein's binding site to predict its binding orientation and affinity. sci-hub.se This approach was used to design novel pyridin-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR). sci-hub.se Docking studies revealed how the pyridine core and its substituents fit into the hydrophobic pocket and form key hydrogen bonds with the hinge region of the kinase. sci-hub.se A similar approach could be applied to this compound to identify its potential kinase targets and optimize its structure for better potency and selectivity. nih.gov
Ligand-Based Drug Design (LBDD) is used when the structure of the target protein is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov Strategies like scaffold hopping, where the core of a known active molecule is replaced with a structurally different but functionally similar group, are common. nih.gov The pyridine ring is often used in such strategies to improve properties like metabolic stability or water solubility. nih.gov For example, replacing a phenyl ring with a pyridine ring has been shown to improve the cellular permeability and metabolic stability of kinase inhibitors. nih.gov Given the prevalence of the pyridine scaffold in FDA-approved drugs, the pyridyl-methoxy-amine framework serves as an excellent starting point for creating libraries of new compounds with diverse therapeutic potential. dovepress.comacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(Piperidin-4-ylmethoxy)pyridine |
| Pyridine |
| Pyrimidine |
| Imatinib |
| Sunitinib |
| Sorafenib |
| Lapatinib |
| Vandetanib |
| Gefitinib |
| Selpercatinib |
| Doxorubicin |
| Combretastatin A-4 |
| Palbociclib |
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Modification of the Pyridin-3-amine Moiety
Systematic modifications to this moiety often involve:
Positional Isomerism of the Amino Group: Moving the amino group to other positions on the pyridine (B92270) ring (e.g., position 2 or 4) can drastically alter the molecule's ability to interact with its target. The 3-amino substitution pattern creates a specific vector for substituents and hydrogen bonding that is often optimal for fitting into targeted active sites. Electrophilic substitution reactions on aminopyridines typically occur at positions ortho and para to the amino group, but the pyridine nitrogen itself also influences reactivity. researchgate.net
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridin-3-amine ring can modulate activity. These modifications can influence the electronic nature of the ring, its lipophilicity, and steric profile. For example, in a series of pyridin-3-amine derivatives designed as multitargeted protein kinase inhibitors, substitutions on the pyridine core were explored to optimize potency against fibroblast growth factor receptors (FGFR). nih.gov The introduction of electron-donating or electron-withdrawing groups can fine-tune the pKa of the pyridine nitrogen and the amino group, affecting their interaction with biological targets. researchgate.netresearchgate.net
N-Alkylation or N-Acylation of the Amine: Modifying the exocyclic amino group itself, for example through alkylation or acylation, can impact hydrogen-bonding capabilities. Often, a primary or secondary amine is essential for acting as a hydrogen bond donor.
The general findings suggest that the pyridin-3-amine moiety is not merely a passive scaffold but an active participant in molecular recognition. Its structural rigidity and defined placement of a hydrogen-bond-donating amino group are often key to high-affinity binding.
| Modification to Pyridin-3-amine Moiety | Observed Effect on Biological Activity | Rationale / Example |
| Relocation of Amino Group | Typically leads to a significant loss of activity. | Alters the geometry and hydrogen bonding vectors required for target engagement (e.g., kinase hinge binding). |
| Ring Substitution (e.g., Halogen, Methyl) | Can either increase or decrease potency depending on the target and substituent position. | Modulates electronics and sterics. In some kinase inhibitors, small alkyl groups can enhance van der Waals interactions. nih.gov |
| Replacement with other Heterocycles | Often detrimental, but can sometimes improve properties. | Pyrimidine (B1678525) diamine derivatives were found to be more potent on EeAChE, while pyridine amine derivatives were more potent on eqBChE, showing target-specific preferences. nih.gov |
Variations in the Pyridin-4-ylmethoxy Linker and Terminal Pyridine Ring
Key findings from SAR studies on analogous compounds, such as the LSD1 inhibitors, highlight the linker's importance: nih.gov
Linker Atom Identity: The ether oxygen is a critical feature. When the -O- linkage in a potent LSD1 inhibitor was replaced with an amine (-NH-), the resulting compound (43) showed a greatly reduced inhibitory activity (Ki = 1.2 μM compared to 29 nM for the parent compound 17). nih.gov This suggests the ether oxygen may be involved in a crucial interaction, such as acting as a hydrogen bond acceptor, or that its replacement alters the conformational preferences of the molecule unfavorably.
Linker Flexibility: The methoxy (B1213986) linker provides a degree of rotational freedom, allowing the molecule to adopt an optimal conformation for binding. Shortening or lengthening the linker, or making it more rigid (e.g., by incorporating it into a ring system), would be expected to have a profound impact on activity.
Terminal Ring Identity: The nature of the terminal aromatic ring is also crucial. In studies of LSD1 inhibitors, replacing the core pyridine ring with a benzene (B151609) ring resulted in a compound (41) that was approximately 170-fold less potent. nih.gov This underscores the importance of the pyridine nitrogen, which can act as a hydrogen bond acceptor and contribute to favorable electrostatic interactions within the active site. Similarly, modifications to the terminal pyridine ring, such as adding substituents or replacing it with other heterocycles, are a key strategy for optimizing potency and selectivity. researchgate.net
| Linker/Terminal Ring Variation (Analogous LSD1 Inhibitors) | Compound Example | Kᵢ (μM) vs LSD1 | Conclusion |
| Parent Pyridine Core | Compound 17 | 0.029 | The pyridine core is critical for high potency. |
| Benzene Core Replacement | Compound 41 | 4.9 | Replacement of the pyridine core with benzene leads to a ~170-fold loss in activity. nih.gov |
| Ether Linkage (-O-) | Compound 17 | 0.029 | The ether linkage is optimal for activity. |
| Amine Linkage (-NH-) | Compound 43 | 1.2 | Replacing the ether oxygen with an amine is highly disfavored, causing a >40-fold drop in potency. nih.gov |
Influence of Substituent Effects on Biological Potency and Selectivity
The rational placement of substituents on the aromatic rings of the 4-(Pyridin-4-ylmethoxy)pyridin-3-amine scaffold is a powerful strategy to modulate biological potency and selectivity. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents dictate their interactions with the target protein. researchgate.net This can be illustrated by drawing from SAR studies of analogous compounds targeting various enzymes.
LSD1 Inhibitors: In a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitors, extensive SAR was performed on the terminal aromatic rings. nih.gov It was found that a 4-cyanophenyl group at one position was the best substituent, likely engaging in favorable interactions within a pocket surrounded by residues like Ala539, Phe538, and His564. In contrast, many other groups, including amides or alkyl-containing phenyl groups, significantly reduced inhibitory activity. A phenyl or tolyl group at another position was found to be superior to a corresponding pyridine ring, occupying a largely hydrophobic pocket. nih.gov This highlights how specific substituents are required to complement the topology and chemical environment of the target's active site.
EGFR Inhibitors: Pyridine-based scaffolds are also common in EGFR inhibitors. In one study, a series of pyridopyrimidine derivatives were synthesized where substitutions on a terminal phenyl ring were explored. nih.gov The results showed that different substitutions led to a range of inhibitory activities, with some compounds showing significantly higher potency than the reference drug Gefitinib. This demonstrates the principle of tuning binding affinity through substituent modification. Another study on pyridin-3-amine derivatives also identified compounds with nanomolar inhibition against EGFR. nih.gov
General Principles: The effect of a substituent is context-dependent. An electron-donating group like methoxy (-OCH₃) can increase the electron density of an aromatic ring and may enhance π-π stacking interactions or serve as a hydrogen bond acceptor. Conversely, an electron-withdrawing group like cyano (-CN) or a halogen can alter the charge distribution and may form specific polar contacts or halogen bonds. Steric bulk is also a major factor; bulky groups can either provide beneficial van der Waals contacts in a large pocket or cause a steric clash that prevents optimal binding. researchgate.netmdpi.com
| Target Class | Scaffold | Key Substituent Modification | Impact on Potency/Selectivity |
| LSD1 | 3-(Piperidin-4-ylmethoxy)pyridine | 4-cyanophenyl group on the pyridine core | Optimal substituent, significantly enhancing inhibitory potency (Kᵢ = 29 nM). nih.gov |
| LSD1 | 3-(Piperidin-4-ylmethoxy)pyridine | Phenyl group vs. Pyridine group at R⁶ position | A phenyl group was found to be superior, suggesting the pocket is primarily hydrophobic. nih.gov |
| EGFR | Pyridopyrimidine | Various substitutions on a terminal phenyl ring | Certain substituents led to inhibitory activity significantly higher than the reference drug Gefitinib. nih.gov |
| Adenosine A₁ Receptor | Amino-3,5-dicyanopyridine | Methylpyridine substituent on an aryl ring | Exhibited the best overall affinity for the target receptor. nih.gov |
Conformational Analysis and its Impact on SAR
The three-dimensional conformation of a molecule is paramount to its biological function, as it must adopt a specific shape to bind effectively to its target. The this compound scaffold has several rotatable bonds, particularly in the methoxy linker, which allows for conformational flexibility. Understanding the preferred low-energy and bioactive conformations is crucial for rational drug design. researchgate.net
Molecular modeling and docking studies on analogous LSD1 inhibitors provide significant insight into the likely bioactive conformation. nih.gov In the predicted binding mode of a potent inhibitor (compound 17), the molecule adopts a specific, extended conformation within the LSD1 active site:
The central pyridine ring is positioned to have favorable hydrophobic and electrostatic interactions with the FAD cofactor and surrounding residues like Tyr761 and Ala809.
The terminal tolyl group is situated in a hydrophobic pocket defined by residues including Phe538, Val333, and Lys661.
The 4-cyanophenyl group occupies a separate pocket, making favorable interactions with Ala539, Phe538, and His564.
Crucially, the piperidin-4-ylmethoxy group extends into a solvent-exposed region where its protonated amine forms a key hydrogen bond and electrostatic interaction with the sidechain of Asp555. nih.gov
This analysis reveals that the molecule's activity is not just dependent on its constituent parts, but on the ability of the linker to orient these parts correctly in 3D space. Any modification that disrupts this optimal conformation, for example, by introducing a bulky group that causes a steric clash or by altering the linker to change its preferred dihedral angles, would likely lead to a loss of potency. Studies on alkoxymethyl azines have shown they can sample different topographical arrangements, providing an element of conformational flexibility that can be key to binding. researchgate.net
Pharmacophore Elucidation for Target Compound and Analogues
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Elucidating the pharmacophore for the this compound scaffold helps in designing new molecules with potentially higher activity and in virtual screening for novel hits. nih.gov
Based on the extensive SAR and conformational analysis of potent analogues, a clear pharmacophore model emerges. nih.govnih.gov The key features include:
Aromatic/Hydrophobic Group 1: A terminal aromatic ring (e.g., phenyl, tolyl) that occupies a hydrophobic pocket.
Aromatic/Hydrophobic Group 2: A second aromatic ring (e.g., 4-cyanophenyl) that fits into a distinct pocket, with specific electronic requirements for optimal interaction.
Central Heterocyclic Core: A pyridine ring that acts as a central scaffold and engages in π-stacking and electrostatic interactions.
Hydrogen Bond Acceptor: The ether oxygen in the linker likely serves as a hydrogen bond acceptor or is critical for maintaining the correct conformation.
Basic Amine/Cationic Center: A protonatable nitrogen (in the terminal pyridine or an analogous piperidine) that forms a critical salt bridge or hydrogen bond with an acidic residue (e.g., Asp555 in LSD1). nih.gov
This five-point pharmacophore model (two hydrophobic features, one central aromatic ring, one H-bond acceptor, and one cationic center) provides a blueprint for designing new inhibitors. It rationalizes why modifications like replacing the ether linkage or the pyridine core are so detrimental to activity, as they would remove key pharmacophoric features.
| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction with Target (e.g., LSD1) |
| Basic/Cationic Center | Nitrogen of the terminal pyridine ring | Forms a key hydrogen bond/salt bridge with an acidic residue (e.g., Asp555). nih.gov |
| Hydrogen Bond Acceptor | Ether oxygen of the methoxy linker | May accept a hydrogen bond or is crucial for establishing the bioactive conformation. |
| Central Aromatic Ring | Pyridin-3-amine core | Engages in hydrophobic and electrostatic interactions with the FAD cofactor and active site residues. nih.gov |
| Hydrophobic Feature 1 | Terminal aromatic ring (e.g., phenyl) | Occupies a hydrophobic pocket (interacting with Phe538, Val333, etc.). nih.gov |
| Hydrophobic Feature 2 | Second aromatic ring on the core (e.g., 4-cyanophenyl) | Occupies a distinct pocket, making specific polar and nonpolar contacts. nih.gov |
Mechanistic Investigations and Molecular Target Elucidation
Exploration of Potential Biological Activities through Analogous Structures
The diverse biological activities of pyridine-containing compounds suggest that 4-(Pyridin-4-ylmethoxy)pyridin-3-amine could exhibit a range of pharmacological effects, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting properties.
Antimicrobial and Antiviral Activities: Pyridine (B92270) derivatives are known for their broad-spectrum antimicrobial and antiviral activities. acs.orgrsc.org The pyridine nucleus is a common feature in many therapeutic agents and can contribute to improved water solubility, a crucial factor in medicinal chemistry. nih.gov The presence of certain functional groups, such as amino and methoxy (B1213986) groups, can further enhance these biological activities. nih.gov For instance, some pyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The structural similarity of this compound to these compounds suggests a potential for similar antimicrobial properties.
In the realm of antiviral research, various pyridine derivatives have been investigated for their ability to inhibit viral replication. rsc.org These compounds can act through different mechanisms, including the inhibition of viral enzymes or interference with viral entry into host cells. Given the established antiviral potential of the pyridine scaffold, it is plausible that this compound could exhibit antiviral activity.
Anticancer Activity: Numerous pyridine-based molecules have been reported to possess anticancer properties. researchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. rsc.orgresearchgate.net For example, a series of 2,6-diaryl-substituted pyridines demonstrated cytotoxic effects against several human cancer cell lines, with their activity linked to the inhibition of topoisomerase I. rsc.org The structural features of this compound align with those of other pyridine derivatives that have shown promise as anticancer agents.
Enzyme Inhibition: Enzyme inhibition is a significant therapeutic strategy, and many pyridine-containing drugs function as enzyme inhibitors. researchgate.net The pyridine scaffold is present in inhibitors of a wide range of enzymes, including kinases, carbonic anhydrases, and cholinesterases. acs.orgresearchgate.netmdpi.com The specific substitutions on the pyridine ring play a crucial role in determining the target enzyme and the potency of inhibition. rsc.org The structural arrangement of this compound suggests it could potentially interact with the active sites of various enzymes.
Identification of Specific Molecular Targets
Based on the activities of analogous structures, several specific molecular targets can be postulated for this compound.
Enzymes: Structurally similar compounds have been shown to inhibit a variety of enzymes. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) are potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. acs.org Other pyridine derivatives have been found to inhibit mutant isocitrate dehydrogenase 2 (IDH2), another important cancer target. nih.gov Furthermore, pyridine-based compounds have been screened for inhibitory activity against human hydrogen sulfide-synthesizing enzymes and fatty acid synthase (FASN), both of which are relevant in different disease contexts. nih.govnih.gov Given these precedents, enzymes such as histone demethylases, dehydrogenases, and synthases represent potential targets.
Receptors: Analogues of this compound have demonstrated affinity for specific receptors. For example, 3-(2(S)-Azetidinylmethoxy)pyridine and its halogenated analogues show high affinity for nicotinic acetylcholine receptors (nAChRs). nih.gov Additionally, a series of pyridine derivatives have been synthesized as potential inhibitors of chemokine receptor type 4 (CXCR4), which is involved in cancer metastasis and other diseases. nih.gov These findings suggest that this compound could potentially interact with neurotransmitter or chemokine receptors.
Cellular Pathways: The potential molecular targets of this compound are involved in various critical cellular pathways. Inhibition of enzymes like LSD1 can affect gene expression regulation, while targeting FASN can disrupt lipid metabolism, a key pathway for cancer cell survival. acs.orgnih.gov Interaction with receptors like nAChRs could modulate signaling pathways in the nervous system.
While specific enzyme kinetic data for this compound is not available, studies on analogous compounds provide insights into potential mechanisms of inhibition. For example, 3-(piperidin-4-ylmethoxy)pyridine containing compounds were found to be competitive inhibitors of LSD1 with respect to the dimethylated H3K4 substrate. acs.org This competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the natural substrate from binding.
In another study, new pyrimidine (B1678525) and pyridine derivatives were identified as multitarget cholinesterase inhibitors, with some exhibiting a mixed inhibition mechanism on equine butyrylcholinesterase (eqBChE). acs.org A mixed inhibition pattern indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate and the catalytic activity of the enzyme. acs.org
Table 1: Potential Enzyme Inhibition Profile based on Analogous Structures
| Enzyme Target | Type of Inhibition | Reference Compound Class |
|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | Competitive | 3-(piperidin-4-ylmethoxy)pyridine derivatives |
This table is illustrative and based on data from analogous compounds.
Receptor binding assays on analogous structures have revealed high-affinity interactions. For instance, a series of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines were evaluated for their binding affinity to nAChRs in rat brain membranes. These studies, using competition with (+/-)-[3H]epibatidine, demonstrated that some analogues possess subnanomolar affinity, with Ki values ranging from 11 to 210 pM. nih.gov
Similarly, pyridine derivatives have been screened for their ability to antagonize the CXCR4 receptor. A binding affinity assay, involving competition with a potent peptidic antagonist, identified several compounds with moderate to good activity, with effective concentrations (EC50) in the nanomolar range. nih.gov
Table 2: Receptor Binding Affinities of Analogous Pyridine Derivatives
| Receptor Target | Assay Method | Ki / EC50 Values | Reference Compound Class |
|---|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Competition with [3H]epibatidine | 11 - 210 pM | Halo-3-(2(S)-azetidinylmethoxy)pyridines |
This table presents data from studies on analogous compounds to suggest potential receptor interactions.
Mechanistic Insights into Biological Interactions
The biological activity of pyridine derivatives is often governed by specific non-covalent interactions with their molecular targets, such as hydrogen bonding and π-π interactions.
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. Furthermore, the amine group in this compound can act as a hydrogen bond donor. Studies on pyrido[3,4-d]pyrimidine inhibitors of the Mps1 kinase revealed that these compounds form stable hydrogen bonds with key amino acid residues in the active site, such as Gly605 and Lys529. mdpi.com These interactions are considered essential for the potent inhibition of the enzyme. mdpi.com
π-π Interactions: The aromatic nature of the pyridine rings in this compound allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pockets of proteins. researchgate.net Such interactions are significant in stabilizing the ligand-protein complex. For example, the FDA-approved acetylcholinesterase inhibitor tacrine is proposed to have a π-stacking interaction with the indole ring of a tryptophan residue in the enzyme's active site. wikipedia.org Computational studies on pyridine dimers and trimers have emphasized the importance of electron correlation in accurately describing these stacking interactions. researchgate.net
Redox Reactions: While less commonly discussed for this class of compounds, the potential for redox activity should not be entirely dismissed, especially in the context of certain metabolic pathways. However, based on the available literature for analogous structures, hydrogen bonding and π-π interactions appear to be the predominant forces driving biological activity.
Cellular Pathway Modulation Studies
The inhibition of specific molecular targets by pyridine derivatives can lead to the modulation of various cellular pathways, affecting processes like gene expression, enzyme activities, and cell proliferation.
Gene Expression and Enzyme Activities: Potent inhibitors of LSD1, which are structurally related to the compound of interest, have been shown to increase cellular H3K4 methylation. acs.org This demonstrates a direct impact on histone modification, a key mechanism of gene expression regulation. The modulation of such epigenetic markers can have profound effects on cellular function and fate.
Cell Proliferation: The same LSD1 inhibitors strongly inhibited the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while showing negligible effects on normal cells. acs.org Similarly, pyridine derivatives targeting fatty acid synthase (FASN) have been shown to have an antiproliferative effect on human cancer cells of various origins. nih.gov The mode of cell death was identified as apoptosis, with a significant increase in the SubG0 population, indicating DNA fragmentation, without affecting other phases of the cell cycle. nih.gov
Table 3: Cellular Effects of Analogous Pyridine Derivatives
| Cellular Process | Observed Effect | Molecular Target (postulated) | Reference Compound Class |
|---|---|---|---|
| Gene Expression | Increased cellular H3K4 methylation | Lysine Specific Demethylase 1 (LSD1) | 3-(piperidin-4-ylmethoxy)pyridine derivatives |
| Cell Proliferation | Inhibition of proliferation in cancer cells | Lysine Specific Demethylase 1 (LSD1) | 3-(piperidin-4-ylmethoxy)pyridine derivatives |
This table summarizes cellular effects observed in studies with analogous compounds.
Preclinical Development and Early Stage Drug Discovery Implications
Selectivity Profiling Against Off-Targets and Related Enzymes
No information regarding the selectivity profile of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine against off-targets or related enzymes has been published. Typically, in drug discovery, compounds are screened against a panel of kinases and other enzymes to determine their specificity and potential for off-target effects. This critical step helps in assessing the potential for side effects and understanding the mechanism of action. Without experimental data, any discussion on the selectivity of this compound would be purely speculative.
Metabolic Stability and In Vitro ADME Profiling (e.g., microsomal stability)
There is no published data concerning the metabolic stability or in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.
In early-stage research, metabolic stability is often assessed using in vitro models such as liver microsomes to predict how a compound might be metabolized in the body. This information is crucial for determining potential drug-drug interactions and predicting the compound's half-life. Studies on other novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have included evaluations of their pharmacokinetic profiles, but these are distinct molecular entities. frontiersin.org The absence of such studies for this compound means its metabolic fate is currently unknown.
Formulation Strategies for Research Applications
Specific formulation strategies for the research application of this compound are not detailed in the scientific literature. The approach to formulating a compound for research purposes, such as for in vitro assays, depends on its physicochemical properties, primarily its solubility and stability.
For preclinical in vitro studies, compounds are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then further diluted in an aqueous buffer or cell culture medium. The final concentration of the organic solvent is usually kept low (typically <0.5%) to avoid solvent-induced artifacts. Without specific solubility data for this compound, researchers would need to determine its solubility in various pharmaceutically acceptable solvents empirically to develop an appropriate formulation for experimental use.
Chemical Derivatization and Scaffold Expansion
Synthesis of Novel Derivatives of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine
The generation of novel derivatives of this compound typically begins with the strategic synthesis of the core scaffold, which can then be elaborated. A common synthetic approach involves the coupling of two key building blocks: a suitably protected 3-amino-4-hydroxypyridine (B189613) and a 4-(halomethyl)pyridine or its equivalent.
One plausible and widely used method for forming the ether linkage is the Williamson ether synthesis or the Mitsunobu reaction. For instance, a general synthesis could start with a Mitsunobu reaction between a protected 4-hydroxypyridine (B47283), such as 5-bromo-6-chloropyridin-3-ol, and a protected alcohol like BOC-protected 4-(hydroxymethyl)piperidine, followed by further modifications. nih.gov Analogously, synthesizing the target scaffold would involve coupling a protected 3-amino-4-hydroxypyridine with 4-(hydroxymethyl)pyridine. Subsequent reactions, such as metal-catalyzed cross-coupling, can be employed to introduce diversity before the final deprotection step. nih.gov
Another approach involves a multi-component reaction. Highly substituted pyridin-4-ols can be synthesized through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method offers a flexible route to highly functionalized pyridine (B92270) cores that could be adapted to produce precursors for the target molecule.
Strategies for Modifying the Amine Functionality
The primary amine at the C-3 position of the pyridine ring is a key functional handle for derivatization. Standard organic chemistry transformations can be applied to modify this group, thereby altering the compound's physicochemical properties.
Acylation: The amine can be readily acylated using various acylating agents like acid chlorides or anhydrides to form amides. This transformation is fundamental in drug discovery for introducing diverse side chains. lookchem.compsu.edu
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The pyridine-3-sulfonamide (B1584339) scaffold, for example, is a known pharmacophore. mdpi.com
Alkylation: The amine can undergo alkylation, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which are common motifs in biologically active molecules. researchgate.net
Chemical derivatization is a widely used technique to enhance the properties of amine-containing molecules for analytical purposes, such as improving volatility for gas chromatography or adding a detectable tag for HPLC. psu.edu For instance, 4-iodobenzoyl chloride can be used as a derivatization reagent for amino groups to introduce an iodine atom, which is easily detectable by ICP-MS. rsc.org
Table 1: Examples of Amine Derivatization Reactions
| Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|
| Acid Chloride | Acetyl Chloride | Amide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |
| Isocyanate | Phenyl Isocyanate | Urea |
| Isothiocyanate | Methyl Isothiocyanate | Thiourea |
| Aldehyde (with reducing agent) | Benzaldehyde | Secondary Amine (via Reductive Amination) |
Introduction of Diverse Substituents on the Pyridine Rings
Introducing substituents onto either of the two pyridine rings is a crucial strategy for scaffold expansion and SAR exploration. The electronic nature of the pyridine ring makes it amenable to various substitution reactions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups or the ring nitrogen itself can activate positions on the pyridine ring for nucleophilic attack. lookchem.commdpi.com For example, a halogen atom at the C-2 or C-6 position of the 3-aminopyridine (B143674) ring could be displaced by various nucleophiles (amines, alkoxides, thiols). A similar strategy could be applied to the second pyridine ring. Researchers have successfully used SNAr reactions to introduce amine vectors onto pyridine scaffolds. beilstein-journals.org
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. Starting with a halogenated precursor of this compound (e.g., containing a bromo or iodo substituent), a wide array of aryl, heteroaryl, or alkyl groups can be introduced. nih.gov For example, a selective Suzuki coupling can be used to add a substituent at one position, followed by a second coupling at another position. nih.gov
The positions available for substitution on the core scaffold include C-2, C-5, and C-6 on the 3-aminopyridine ring, and C-2', C-3', C-5', and C-6' on the 4-methoxypyridine (B45360) ring, assuming the parent structure is unsubstituted. The choice of synthetic route will determine which precursors are most suitable for introducing this diversity.
Table 2: Potential Substitutions on the Pyridine Rings
| Reaction Type | Position | Precursor | Introduced Substituent (Example) |
|---|---|---|---|
| Suzuki Coupling | C-5 | 5-Bromo derivative | Phenyl, Thienyl |
| Buchwald-Hartwig | C-6 | 6-Chloro derivative | Morpholine, Piperazine |
| SNAr | C-2' | 2'-Fluoro derivative | Methoxy (B1213986), Ethylamino |
| Sonogashira Coupling | C-5 | 5-Iodo derivative | Phenylethynyl |
Development of Hybrid Molecules Incorporating the Core Scaffold
The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or multi-target activity. nih.gov The this compound scaffold is an excellent candidate for the development of such hybrid molecules.
Strategies for creating these hybrids often involve using the functional groups on the core scaffold as anchor points.
Fusion with other Heterocycles: The pyridine ring can be annulated to form fused bicyclic or tricyclic systems. For example, by choosing appropriate precursors, it is possible to construct pyrazolo[4,3-b]pyridine systems, which are known to be biologically active. nih.govmdpi.com This involves cyclization reactions that build a new ring onto the existing pyridine frame.
Linking to other Bioactive Moieties: The 3-amino group or a synthetically introduced linker can be used to attach other biologically relevant molecules. For example, derivatives of tetra(4-aminophenyl)porphyrin have been synthesized by modifying the amino groups, suggesting that a similar strategy could be used to link the pyridine scaffold to a porphyrin macrocycle, creating a hybrid with unique photophysical properties. rsc.org The development of new pyridine heterocyclic hybrids by linking them to pyran, pyrimidine (B1678525), and pyrazole (B372694) rings has proven to be a successful strategy in medicinal chemistry. nih.gov
These approaches leverage the structural features of this compound to create complex, multi-functional molecules with novel properties. nih.gov
Analytical Method Development and Quality Control for Research Material
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is the principal technique for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identity and purity checks, particularly for volatile impurities.
In the synthesis of related compounds, the purity and identity of this compound are often confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). An exemplary method involves utilizing a C18 reversed-phase column with a gradient elution system. The mobile phase typically consists of a mixture of water and acetonitrile (B52724), both containing a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to ensure good peak shape and ionization efficiency.
Below is a table summarizing typical LC-MS parameters used for the analysis of this compound, as derived from synthetic procedures found in patent literature.
Table 1: Example HPLC/LC-MS Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.05% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or 0.05% Ammonium Hydroxide |
| Gradient | A typical gradient might run from 5% to 95% Acetonitrile over several minutes to elute the compound and any related impurities. |
| Flow Rate | 0.8 to 1.0 mL/min |
| Detector | UV detector (e.g., at 254 nm) and/or Mass Spectrometer (MS) |
| MS Detection | Electrospray Ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺. The expected m/z would be approximately 216.1. |
| Retention Time | Highly dependent on the specific method; typically in the range of 1-5 minutes under fast gradient conditions. |
For preparative isolation, flash column chromatography is commonly used following the initial synthesis. A typical stationary phase is silica (B1680970) gel, with an eluent system composed of a mixture of a polar solvent (like methanol (B129727) or ethyl acetate) and a non-polar solvent (like dichloromethane (B109758) or heptane). The fractions are monitored by Thin-Layer Chromatography (TLC) or HPLC to pool the pure compound.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods are essential for confirming the chemical identity and structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) is a powerful tool for confirming the molecular structure. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic chemical shifts and coupling patterns serve as a fingerprint for the molecule.
Published data from patent literature provides the following expected ¹H NMR signals for this compound.
Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.59 | d | 2H | Protons on the pyridine (B92270) ring adjacent to N (methoxy-linked) |
| 7.91 | s | 1H | Proton on the aminopyridine ring (position 2) |
| 7.64 | d | 1H | Proton on the aminopyridine ring (position 6) |
| 7.42 | d | 2H | Protons on the pyridine ring (methoxy-linked) |
| 6.88 | d | 1H | Proton on the aminopyridine ring (position 5) |
| 5.20 | s | 2H | Methylene (B1212753) protons (-O-CH₂-) |
| 4.90 | s | 2H | Amine protons (-NH₂) |
Abbreviations: s = singlet, d = doublet, DMSO-d₆ = Deuterated Dimethyl Sulfoxide (B87167)
While ¹H NMR is primarily used for qualitative structural elucidation, it can be adapted for quantitative analysis (qNMR). By integrating the area of a specific proton signal against a certified internal standard of known concentration, the exact amount of this compound in a sample can be determined with high accuracy.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₁N₃O), the theoretical monoisotopic mass is 215.0902. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence of the compound's elemental composition.
Method Validation for Research Use
While a comprehensive validation in full compliance with GMP is not always required for early-stage research materials, a fit-for-purpose validation is essential to ensure data reliability. The principles are guided by the International Council for Harmonisation (ICH) Q2(R1) guideline. The validation of an analytical procedure demonstrates that it is suitable for its intended purpose. For a research intermediate, the focus is on identity, purity, and potentially an assay.
Key validation parameters that would be assessed for an HPLC purity method include:
Specificity: This ensures that the analytical signal is solely from the target compound. It is demonstrated by showing that there is no interference from impurities, degradation products, or other matrix components at the retention time of the analyte. This can be confirmed by running blank samples and stressed samples (e.g., exposed to acid, base, heat) and using a peak purity analysis tool like a Diode Array Detector (DAD) or MS.
Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess this, a series of solutions of this compound at different concentrations would be prepared and analyzed. The resulting peak areas would be plotted against concentration, and a linear relationship confirmed using statistical methods like calculating the correlation coefficient (r) or coefficient of determination (R²), which should ideally be ≥ 0.99.
Precision: This measures the closeness of agreement between a series of measurements from the same sample. It is typically evaluated at two levels:
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment. The results are expressed as the relative standard deviation (%RSD), with a typical acceptance criterion for a purity method being ≤ 2%.
Accuracy: This is the closeness of the test results to the true value. For purity, it can be assessed by spiking the sample with known amounts of impurities. For an assay, it is determined by analyzing a sample against a qualified reference standard or by comparing the results to a second, independent, well-characterized procedure.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are crucial for impurity-profiling methods and are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. This provides an indication of the method's reliability during normal usage.
By systematically evaluating these parameters, the analytical methods used for the quality control of this compound can be deemed reliable and fit for the purpose of supporting research and development activities.
Future Research Directions and Translational Perspectives
Unexplored Biological Activities and Therapeutic Potential
The pyridine (B92270) ring is a privileged scaffold in drug discovery, present in numerous FDA-approved medications and known for a wide array of biological activities. nih.govnih.gov The unique arrangement of a 3-aminopyridine (B143674) ether-linked to another pyridine ring in 4-(Pyridin-4-ylmethoxy)pyridin-3-amine suggests several plausible, yet unexplored, therapeutic applications.
Derivatives of 3-aminopyridin-2-one have been investigated as fragments for kinase inhibitor discovery, suggesting that the 3-aminopyridine core could serve as a hinge-binding motif in various protein kinases. researchgate.net Furthermore, various substituted pyridine derivatives have demonstrated potential as antimalarial agents, sometimes through mechanisms like the inhibition of dihydrofolate reductase. nih.govbohrium.com The antiproliferative activity of pyridine derivatives against cancer cell lines is also a significant area of research, with structure-activity relationship (SAR) studies indicating that the nature and position of substituents are critical for activity. nih.gov
Given the activities of related compounds, future research could explore the potential of this compound and its analogs as:
Kinase inhibitors: The nitrogen atoms in the pyridine rings could act as hydrogen bond acceptors, a common feature in kinase inhibitors.
Antiparasitic agents: Following the precedent of other pyridine-based compounds, this scaffold could be tested against parasites like Plasmodium falciparum. bohrium.comresearchgate.net
Central Nervous System (CNS) agents: The pyridine core is also found in compounds with CNS activity, suggesting a potential for neurological applications. justia.com
Antiangiogenic agents: Certain complex pyridine derivatives have been shown to possess antiangiogenic properties, a key strategy in cancer therapy. longdom.org
The table below summarizes the observed activities of structurally related pyridine compounds, highlighting the potential therapeutic areas for this compound.
| Compound Class | Observed Biological Activity | Potential Therapeutic Area for this compound |
| 3-Aminopyridin-2-one derivatives | Kinase binding fragments researchgate.net | Oncology, Inflammatory Diseases |
| Substituted Pyridine derivatives | Anti-malarial activity nih.govbohrium.com | Infectious Diseases |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | Antitrypanosomal activity researchgate.net | Neglected Tropical Diseases |
| Pyridine-3-carboxamide analogs | Antibacterial against Ralstonia solanacearum nih.gov | Agriculture, Plant Pathology |
| Isoindolin-1-one with pyridine moiety | GABAA Receptor Positive Allosteric Modulators acs.org | Epilepsy, Neurological Disorders |
Application in Chemical Biology as a Probe Molecule
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein. The structure of this compound offers several features that could be exploited for its development into a chemical probe.
The primary amine group at the 3-position of the pyridine ring is a key functional handle. It can be readily derivatized to introduce reporter tags, such as fluorophores or biotin, for use in target identification and validation studies. Furthermore, this amine group could be used to attach a photoreactive group for photo-affinity labeling experiments to covalently link the probe to its biological target.
The development of a chemical probe based on this scaffold would first require the identification of a specific biological target. Once a target is validated, the probe could be used in a variety of applications, including:
Target engagement assays: To confirm that the compound binds to its intended target in a cellular context.
Cellular imaging: A fluorescently labeled version of the compound could be used to visualize the subcellular localization of its target.
Proteomics-based target identification: By using an affinity-labeled probe to pull down its binding partners from cell lysates.
The development of small molecule modulators of histone-modifying enzymes, such as Lysine Specific Demethylase 1 (LSD1), has demonstrated the utility of pyridine-containing compounds as chemical probes to investigate epigenetic mechanisms. nih.gov Similarly, this compound could potentially be developed to probe novel biological pathways.
Advanced Synthetic Methodologies for Library Generation
The exploration of the full therapeutic potential of this compound will necessitate the synthesis of a library of analogs to establish structure-activity relationships (SAR). Modern synthetic methodologies offer efficient ways to generate such libraries.
The core structure of this compound can be retrosynthetically disconnected at the ether linkage and the C-N bond of the amine. This suggests a convergent synthesis where substituted 3-aminopyridines and 4-(halomethyl)pyridines are key intermediates.
Several advanced synthetic strategies could be employed for library generation:
Parallel Synthesis: This approach would involve the systematic variation of substituents on both pyridine rings. For example, a diverse set of substituted 3-amino-4-chloropyridines could be reacted with a library of substituted pyridin-4-ylmethanols under conditions for ether synthesis (e.g., Williamson ether synthesis).
Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse and complex molecules from a common starting material. Starting from a functionalized pyridine core, a series of reactions could be employed to introduce a wide range of substituents and ring systems.
Catalytic C-H Activation: Recent advances in C-H activation provide powerful tools for the direct functionalization of pyridine rings, bypassing the need for pre-functionalized starting materials. nih.gov This could be applied to directly introduce substituents onto the pyridine scaffolds of the starting materials or the final product.
The table below outlines potential synthetic strategies for generating a library of this compound analogs.
| Synthetic Strategy | Description | Key Intermediates |
| Parallel Ether Synthesis | Reaction of a library of substituted 3-amino-4-halopyridines with a library of substituted pyridin-4-ylmethanols. | Substituted 3-amino-4-halopyridines, Substituted pyridin-4-ylmethanols |
| Suzuki and Buchwald-Hartwig Cross-Coupling | Palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, and amine substituents on the pyridine rings. | Borylated or halogenated pyridine precursors |
| C-H Functionalization | Direct introduction of functional groups onto the pyridine rings of the core scaffold or its precursors using transition metal catalysis. | This compound or its synthetic precursors |
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. mdpi.com The integration of this compound and its future analog libraries into HTS campaigns is a critical step towards identifying novel therapeutic leads.
For successful integration into HTS, a compound library should possess certain characteristics:
Purity and Integrity: Each compound must be of high purity to avoid false positives or negatives.
Solubility: Compounds must be soluble in the assay buffer, which is typically aqueous. The pyridine nitrogens in this compound are expected to enhance its aqueous solubility compared to a purely carbocyclic analog. nih.gov
"Drug-likeness": The physicochemical properties of the compounds (e.g., molecular weight, lipophilicity) should fall within a range that is generally considered favorable for oral bioavailability.
Libraries of this compound analogs could be screened against a wide variety of targets using various HTS assay formats, including:
Biochemical assays: To measure the direct inhibition or activation of a purified enzyme.
Cell-based assays: To assess the effect of the compounds on a specific cellular pathway or phenotype.
Reporter gene assays: Where the activity of a target protein is linked to the expression of a reporter gene (e.g., luciferase or green fluorescent protein).
The development of novel screening protocols, including the use of fluorescent indicator displacement assays and circular dichroism, allows for the efficient determination of concentration and enantiomeric excess of chiral amines, a methodology that could be adapted for screening libraries of chiral derivatives of this compound. nih.gov The screening of pyridine derivatives against various enzymes has been successfully performed using techniques like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR). nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
